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Compound of Interest

Compound Name: 4-[(trimethylsilyl)oxy]benzaldehyde

Cat. No.: B089630 Get Quote

An In-depth Technical Guide to 4-[(trimethylsilyl)oxy]benzaldehyde: Structure, Synthesis,

and Application

Introduction
4-[(trimethylsilyl)oxy]benzaldehyde is an organosilicon compound of significant interest in

modern organic synthesis. It serves as a versatile intermediate where the phenolic hydroxyl

group of 4-hydroxybenzaldehyde is protected by a trimethylsilyl (TMS) ether. This protection

strategy is fundamental in multi-step syntheses, preventing the acidic phenol from interfering

with subsequent reactions targeting other parts of the molecule, particularly the reactive

aldehyde moiety. The TMS group is characterized by its chemical inertness under many

conditions and its ease of introduction and removal, making it an ideal choice for temporary

protection.[1]

This guide provides a comprehensive technical overview of 4-
[(trimethylsilyl)oxy]benzaldehyde, intended for researchers, chemists, and drug

development professionals. We will delve into its core structure, physicochemical properties,

detailed protocols for its synthesis and purification, methods for its characterization, its

chemical reactivity, and essential safety protocols. The insights provided are grounded in

established chemical principles to offer a field-proven perspective on its practical application.

Molecular Structure and Physicochemical
Properties
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The structure of 4-[(trimethylsilyl)oxy]benzaldehyde consists of a benzaldehyde core where

the hydroxyl group at the para (4-position) is converted into a trimethylsilyl ether. This linkage, -

O-Si(CH₃)₃, significantly alters the properties of the parent molecule, 4-hydroxybenzaldehyde.

The bulky, non-polar TMS group increases lipophilicity and volatility, which is advantageous for

analytical techniques like gas chromatography.[1]

Table 1: Key Identifiers and Properties

Property Value Reference

IUPAC Name

4-
(trimethylsilyloxy)benzalde
hyde

[2]

CAS Number 1012-12-0 [2][3]

Molecular Formula C₁₀H₁₄O₂Si [2][4]

Molecular Weight 194.30 g/mol [2][4]

Appearance Transparent liquid [4]

Boiling Point 124°C @ 13 torr [4]

Density 1.002 g/cm³ [4]

InChI Key
FLVQNLXVIRUAPB-

UHFFFAOYSA-N
[3][5]

| SMILES | C(C)OC1=CC=C(C=C1)C=O |[2][4] |

Synthesis and Purification
The synthesis of 4-[(trimethylsilyl)oxy]benzaldehyde is a straightforward silylation reaction.

The primary objective is the selective protection of the phenolic hydroxyl group.

Part A: Synthesis Protocol - Silylation of 4-
Hydroxybenzaldehyde
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The most common method involves reacting 4-hydroxybenzaldehyde with a silylating agent,

such as trimethylsilyl chloride (TMSCl), in the presence of a non-nucleophilic base.[6]

Causality and Experimental Choices:

Reagents:

4-Hydroxybenzaldehyde: The starting phenol. Its hydroxyl proton is acidic and readily

abstracted.

Trimethylsilyl Chloride (TMSCl): An efficient and common silylating agent. The silicon atom

is electrophilic and susceptible to attack by the phenoxide nucleophile.

Triethylamine (NEt₃) or Pyridine: A non-nucleophilic base is crucial. Its role is to scavenge

the HCl byproduct generated during the reaction, driving the equilibrium towards the

product. Using a stronger, nucleophilic base could lead to unwanted side reactions with

the aldehyde.[7]

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or N,N-

dimethylformamide (DMF) is used to prevent the hydrolysis of TMSCl and the silylated

product.[7]

Experimental Protocol: Synthesis

Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet is charged with 4-hydroxybenzaldehyde (1.0 equiv).

Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the starting material

completely.

Base Addition: Triethylamine (1.2 equiv) is added to the solution via syringe. The mixture is

stirred for 5 minutes at room temperature.

Silylation: Trimethylsilyl chloride (1.2 equiv) is added dropwise to the stirring solution at 0°C

(ice bath).
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Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Work-up: The reaction mixture is quenched with saturated aqueous NaHCO₃ solution. The

layers are separated, and the aqueous layer is extracted twice with DCM. The combined

organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and

concentrated under reduced pressure to yield the crude product.

Reaction Setup Silylation Work-up & Isolation

Dissolve 4-Hydroxybenzaldehyde
in anhydrous DCM Add Triethylamine (NEt3) Add TMSCl dropwise at 0°CCool to 0°C Stir at RT (2-4h)

Monitor via TLC Quench with NaHCO3 (aq)Reaction Complete Extract with DCM Dry & Concentrate Crude Product

Click to download full resolution via product page

Fig. 1: Synthesis workflow for 4-[(trimethylsilyl)oxy]benzaldehyde.

Part B: Purification Protocol
The crude product often contains residual starting materials or siloxane byproducts. Purification

is typically achieved by vacuum distillation or flash column chromatography.[8][9]

Experimental Protocol: Purification by Flash Column Chromatography

Slurry Preparation: The crude oil is adsorbed onto a small amount of silica gel.

Column Packing: A glass column is packed with silica gel using a hexane/ethyl acetate

mixture (e.g., 95:5) as the eluent.

Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

Elution: The column is eluted with the hexane/ethyl acetate solvent system. Fractions are

collected in test tubes.
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Analysis: The collected fractions are analyzed by TLC to identify those containing the pure

product.

Isolation: Pure fractions are combined and the solvent is removed under reduced pressure to

yield the purified 4-[(trimethylsilyl)oxy]benzaldehyde as a clear liquid.

Spectroscopic Characterization and Analysis
Structural elucidation and purity assessment rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show a sharp singlet around 0.3 ppm corresponding to

the nine equivalent protons of the TMS group. The aromatic region will display two doublets

characteristic of a 1,4-disubstituted benzene ring. The aldehyde proton will appear as a

singlet downfield, typically around 9.9 ppm.[10][11]

¹³C NMR: The spectrum will show a signal for the TMS methyl carbons near 0 ppm. The

aromatic carbons and the carbonyl carbon (around 191 ppm) will also be present.[10]

Table 2: Predicted NMR Spectral Data (in CDCl₃)

Type Chemical Shift (δ, ppm) Description

¹H NMR ~9.9 (s, 1H, -CHO)

~7.8 (d, 2H, Ar-H ortho to CHO)

~7.0 (d, 2H, Ar-H ortho to O-TMS)

~0.3 (s, 9H, -Si(CH₃)₃)

¹³C NMR ~191 (C=O)

~162 (Ar-C attached to O-TMS)

~132 (Ar-CH ortho to CHO)

~131 (Ar-C attached to CHO)

~120 (Ar-CH ortho to O-TMS)
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| | ~0.0 | (-Si(CH₃)₃) |

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The strong C=O stretch

of the aldehyde is a dominant feature.[12][13]

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Description

~2960 C-H stretch TMS methyl groups

~2820, ~2720 C-H stretch
Aldehyde C-H (Fermi

resonance)

~1705 C=O stretch Conjugated aldehyde carbonyl

~1600, ~1580 C=C stretch Aromatic ring

~1255 Si-C stretch
Symmetric deformation of Si-

(CH₃)₃

~1100 Si-O-C stretch Silyl ether linkage

| ~840 | Si-C stretch | Rocking of Si-(CH₃)₃ |

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to confirm the molecular weight and

analyze fragmentation patterns.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194.[2][3]

Key Fragments: A very prominent peak at m/z = 179 corresponds to the loss of a methyl

radical ([M-15]⁺) from the TMS group, which is a characteristic fragmentation for TMS ethers.

[2][14] Another significant peak is often observed at m/z = 73, corresponding to the

trimethylsilyl cation, [Si(CH₃)₃]⁺.[15]

Table 4: Major Fragments in EI-Mass Spectrum
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m/z Proposed Fragment

194 [C₁₀H₁₄O₂Si]⁺ (Molecular Ion)

179 [M - CH₃]⁺

151 [M - CH₃ - CO]⁺

121 [C₇H₅O₂]⁺ (p-hydroxybenzoyl cation)

| 73 | [Si(CH₃)₃]⁺ |

Chemical Reactivity and Synthetic Utility
The synthetic value of 4-[(trimethylsilyl)oxy]benzaldehyde lies in the orthogonal reactivity of

its two functional groups: the aldehyde and the silyl ether.

Reactions of the Aldehyde Group
The aldehyde group is electrophilic and can undergo a wide array of transformations while the

silyl ether remains intact. These include:

Wittig Reaction: To form alkenes.

Grignard and Organolithium Additions: To form secondary alcohols.[6]

Reductive Amination: To form amines.

Oxidation: To form the corresponding carboxylic acid (though care must be taken to avoid

deprotection).

Deprotection of the Trimethylsilyl Ether
The TMS group is readily cleaved to regenerate the phenol. This process is typically achieved

under mild conditions that do not affect other functional groups.

Causality and Reagent Choice:
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Fluoride Ion Sources: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective.

The high affinity of fluorine for silicon (the Si-F bond is one of the strongest single bonds) is

the driving force for this reaction.[1]

Mild Acid: Dilute aqueous acids (e.g., HCl, acetic acid) can also be used for deprotection.

Silyl ethers are generally labile to acid-catalyzed hydrolysis.

Experimental Protocol: Deprotection with TBAF

Setup: The silylated benzaldehyde (1.0 equiv) is dissolved in tetrahydrofuran (THF) in a

round-bottom flask.

Reagent Addition: A solution of TBAF in THF (1.0 M, 1.1 equiv) is added dropwise at room

temperature.

Reaction: The mixture is stirred for 30-60 minutes, with progress monitored by TLC.

Work-up: The reaction is quenched with water and extracted with ethyl acetate. The

combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to yield

4-hydroxybenzaldehyde.

4-Hydroxybenzaldehyde

4-[(trimethylsilyl)oxy]benzaldehyde

Protection
(TMSCl, NEt3)

Modified Product
(e.g., Secondary Alcohol)

Aldehyde Reaction
(e.g., Grignard)

Final Deprotected
Product

Deprotection
(TBAF or H+)

Click to download full resolution via product page
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Fig. 2: Protective group strategy using 4-[(trimethylsilyl)oxy]benzaldehyde.

Safety, Handling, and Storage
Proper handling of 4-[(trimethylsilyl)oxy]benzaldehyde is essential due to its hazardous

properties.

Table 5: GHS Hazard Information

Category Information Reference

Pictogram GHS07 (Exclamation Mark) [5]

Signal Word Warning [5][16]

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[2]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280:

Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF

IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. |[16] |

Handling: All manipulations should be performed in a well-ventilated fume hood.[17][18]

Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat,

is mandatory.[16]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or

argon). It should be kept in a cool, dry, and well-ventilated area, with recommended long-

term storage at 2-8°C.[5][16] The compound is sensitive to moisture, which can cause

hydrolysis and deprotection.

Conclusion
4-[(trimethylsilyl)oxy]benzaldehyde is a cornerstone intermediate for synthetic chemists. Its

value is derived from the robust yet easily removable nature of the trimethylsilyl protecting
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group, which allows for selective manipulation of the aldehyde functionality. A thorough

understanding of its synthesis, purification, characterization, and reactivity is critical for its

effective use in the development of complex molecules, including pharmaceuticals and

advanced materials. The protocols and data presented in this guide offer a comprehensive

framework for the safe and efficient application of this versatile chemical building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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